Triethyl(methoxy)silane

Catalog No.
S1893205
CAS No.
2117-34-2
M.F
C7H18OSi
M. Wt
146.3 g/mol
Availability
In Stock
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Triethyl(methoxy)silane

CAS Number

2117-34-2

Product Name

Triethyl(methoxy)silane

IUPAC Name

triethyl(methoxy)silane

Molecular Formula

C7H18OSi

Molecular Weight

146.3 g/mol

InChI

InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3

InChI Key

HUZZQXYTKNNCOU-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)OC

Canonical SMILES

CC[Si](CC)(CC)OC

Silane Coupling Agent

Silylating Agent

Catalyst

Reducing Agent

Semiconductor Industry

Surface Coating

Triethyl(methoxy)silane, with the chemical formula C7_7H18_{18}OSi, is an organosilicon compound characterized by the presence of three ethyl groups and one methoxy group attached to a silicon atom. This compound is notable for its unique structure, which includes a reactive Si-H bond, making it valuable in various

Triethyl(methoxy)silane is flammable and can irritate the skin, eyes, and respiratory system []. When handling this compound, it's important to follow proper laboratory safety procedures, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

Additional Information

  • Due to the potential hazards, detailed information on mechanism of action beyond hydrolysis might require specialized scientific training or resources.

  • Reduction Reactions: It acts as a reducing agent due to its reactive Si-H bond. This bond allows the transfer of hydrogen to other molecules, facilitating reductions of various organic compounds .
  • Silylation Reactions: The methoxy group can undergo hydrolysis, leading to the formation of silanol compounds. This reaction is significant in modifying surfaces and enhancing adhesion properties in materials science .
  • Condensation Reactions: Triethyl(methoxy)silane can react with alcohols and water to form siloxanes, contributing to the synthesis of siloxane polymers .

Triethyl(methoxy)silane can be synthesized through various methods:

  • Hydrosilylation: This method involves the reaction of triethylsilane with methanol under specific conditions to introduce the methoxy group.
  • Alkylation of Silanes: The compound can also be synthesized by reacting chlorosilanes with ethyl alcohol followed by methanol treatment, allowing for the introduction of both ethyl and methoxy groups.
  • Direct Silylation: Reacting silicon dioxide with triethylamine in the presence of methanol can yield triethyl(methoxy)silane through a direct silylation process .

Triethyl(methoxy)silane finds applications across various fields:

  • Organic Synthesis: It is widely used as a reducing agent in organic chemistry for synthesizing complex molecules.
  • Surface Modification: The compound is employed in coating technologies to enhance adhesion properties on various substrates.
  • Silicone Production: It serves as an intermediate in the production of silicone polymers, which have diverse industrial applications .

Interaction studies involving triethyl(methoxy)silane have primarily focused on its reactivity with different functional groups in organic compounds. These studies reveal that triethyl(methoxy)silane can effectively interact with aldehydes, ketones, and alcohols, facilitating their transformation into more complex structures. The ability to form siloxanes through hydrolysis makes it a valuable reagent for creating hybrid materials with tailored properties .

Several compounds share structural similarities with triethyl(methoxy)silane. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
TriethylsilaneC6_6H15_{15}SiCommonly used as a reducing agent; lacks methoxy group.
TrimethylsilaneC3_3H9_9SiHighly reactive; used in hydrosilylation reactions but has different steric properties due to methyl groups.
TrimethoxysilaneC4_4H12_{12}O3_3SiContains methoxy groups but fewer alkyl chains; used for surface modification.
TriisopropylsilaneC9_9H20_{20}SiSimilar reactivity; used in organic synthesis but has different steric hindrance due to isopropyl groups.

Uniqueness: Triethyl(methoxy)silane stands out due to its combination of ethyl and methoxy groups, which enhances its reactivity compared to other silanes that may lack such functional diversity. This unique structure allows it to participate effectively in both reduction and condensation reactions, making it versatile for various applications in organic synthesis and material science .

Structural Characteristics

Triethyl(methoxy)silane is an organosilicon compound characterized by a central silicon atom bonded to three ethyl groups and one methoxy group [1]. The molecular formula of this compound is C₇H₁₈OSi, with a molecular weight of 146.30 grams per mole [2] [3]. The compound possesses a tetrahedral geometry around the silicon center, which is typical for tetravalent silicon compounds [1].

The structural framework consists of a silicon atom covalently bonded to three ethyl groups (C₂H₅) and one methoxy group (OCH₃) [1]. This arrangement creates a molecule with the systematic name triethyl(methoxy)silane and the Chemical Abstracts Service designation as Silane, triethylmethoxy- [4] [2]. The compound is registered under the Chemical Abstracts Service Registry Number 2117-34-2 [5] [4] [2].

The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3 [4] [2]. The corresponding International Chemical Identifier Key is HUZZQXYTKNNCOU-UHFFFAOYSA-N [4] [2]. The canonical Simplified Molecular Input Line Entry System representation is CCSi(CC)OC [2] [3].

Table 1: Basic Molecular Properties of Triethyl(methoxy)silane

PropertyValue
Molecular FormulaC₇H₁₈OSi
CAS Registry Number2117-34-2
IUPAC Nametriethyl(methoxy)silane
Chemical Abstract Service NameSilane, triethylmethoxy-
Molecular Weight146.30 g/mol
Exact Mass146.112692 g/mol
InChIInChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3
InChI KeyHUZZQXYTKNNCOU-UHFFFAOYSA-N
Canonical SMILESCCSi(CC)OC

The exact mass of triethyl(methoxy)silane is 146.112692 grams per mole, which represents the monoisotopic mass calculated using the most abundant isotopes of each constituent element [3]. The compound exhibits idealized tetrahedral symmetry around the silicon center, with the three ethyl groups and one methoxy group arranged in a tetrahedral configuration [1].

Physical Properties

Triethyl(methoxy)silane exists as a colorless to pale yellow liquid under standard ambient conditions [1]. The compound demonstrates specific physical characteristics that are typical of organosilicon compounds with alkyl and alkoxy substituents [5].

The density of triethyl(methoxy)silane is reported as 0.8 ± 0.1 grams per cubic centimeter at room temperature [5]. This relatively low density is characteristic of organosilicon compounds containing alkyl groups, which contribute to the overall lower mass per unit volume compared to more highly substituted silicon compounds [5].

The boiling point of triethyl(methoxy)silane is 132.1 ± 8.0 degrees Celsius at 760 millimeters of mercury atmospheric pressure [5]. This boiling point reflects the intermolecular forces present in the liquid state, which are primarily van der Waals forces between the alkyl chains and dipole-dipole interactions involving the silicon-oxygen bond [5].

The flash point of the compound is 19.9 ± 8.0 degrees Celsius, indicating that the substance can form flammable vapor-air mixtures at relatively low temperatures [5]. This low flash point is consistent with the presence of multiple ethyl groups, which contribute to the volatility of the compound [5].

Table 2: Physical Properties of Triethyl(methoxy)silane

PropertyValueReference
Physical StateLiquid [5] [1]
ColorColorless to pale yellow [1]
Density0.8 ± 0.1 g/cm³ [5]
Boiling Point132.1 ± 8.0 °C at 760 mmHg [5]
Flash Point19.9 ± 8.0 °C [5]
Melting PointNot available [5]
Refractive IndexNot available [5]
Vapor PressureNot available [5]
SolubilitySoluble in organic solvents [1]

Triethyl(methoxy)silane demonstrates solubility in organic solvents, which is expected due to its predominantly hydrocarbon character from the three ethyl substituents [1]. The compound is likely to be miscible with nonpolar and moderately polar organic solvents such as hydrocarbons, ethers, and halogenated solvents [1]. The presence of the methoxy group provides some polar character to the molecule, potentially enhancing solubility in moderately polar solvents [1].

Spectroscopic Properties

The spectroscopic characterization of triethyl(methoxy)silane provides detailed information about its molecular structure and bonding characteristics. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are the primary analytical techniques used for structural elucidation of this organosilicon compound [6] [7] [8].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of triethyl(methoxy)silane reveals characteristic chemical shifts corresponding to the different hydrogen environments within the molecule [8]. The ethyl groups attached to silicon typically exhibit multipicity patterns consistent with ethyl substitution, with methylene protons appearing as quartets and methyl protons as triplets [8].

The methoxy group protons resonate as a singlet, typically appearing at chemical shifts characteristic of protons attached to oxygen in silicon-containing compounds [8]. Silicon-29 nuclear magnetic resonance spectroscopy provides information about the silicon environment, with triethyl(methoxy)silane showing resonances in the range typical for tetracoordinate silicon with alkyl and alkoxy substituents [9] [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon environments within the molecule, with distinct signals for the methyl carbons of the ethyl groups, the methylene carbons of the ethyl groups, and the methoxy carbon [8]. The chemical shifts are consistent with carbon atoms bonded to silicon, which typically show upfield shifts compared to their carbon analogs [8].

Infrared Spectroscopy

Infrared spectroscopy of triethyl(methoxy)silane shows characteristic absorption bands corresponding to the various functional groups present in the molecule [11] [12]. The carbon-hydrogen stretching vibrations of the alkyl groups appear in the region of 3000-2850 wavenumbers, consistent with saturated aliphatic carbon-hydrogen bonds [11] [12].

The silicon-oxygen stretching vibration, characteristic of the silicon-methoxy bond, appears in the region of 1110-1000 wavenumbers [12]. This band is typically strong and provides definitive evidence for the presence of silicon-oxygen bonding in organosilicon compounds [12]. The methoxy group carbon-hydrogen stretching appears as a sharp band around 2840 wavenumbers, which is characteristic of methoxy groups attached to silicon [12].

The silicon-carbon stretching vibrations appear in the lower frequency region, typically around 800-700 wavenumbers, and provide confirmation of the silicon-alkyl bonding present in the molecule [12]. Additional characteristic bands include carbon-hydrogen bending vibrations of the methyl and methylene groups in the 1500-1350 wavenumber region [11] [12].

Mass Spectrometry

Mass spectrometry of triethyl(methoxy)silane provides information about the molecular ion and fragmentation patterns characteristic of organosilicon compounds [6]. The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the molecular weight of the compound [6].

Fragmentation patterns typically involve the loss of alkyl groups from the silicon center, with characteristic fragment ions corresponding to the sequential loss of ethyl groups [6]. The base peak often corresponds to fragments retaining the silicon center with partial alkyl substitution [6]. The mass spectral fragmentation provides structural confirmation and is useful for compound identification and purity assessment [6].

Wikipedia

Methoxytriethylsilane

Dates

Modify: 2023-08-16

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